molecular formula C9H14N2O2 B8296865 (5-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

(5-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

Cat. No. B8296865
M. Wt: 182.22 g/mol
InChI Key: OQULEMPTVMOCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977323B2

Procedure details

5.02 g (50 mmol) of 4-ethylimidazole are dissolved in 100 ml THF at rt under nitrogen. 5.9 g (52 mmol) KOtBu is added and the reaction is stirred for 2 h at rt. 6.3 ml (55 mmol) ethyl bromoacetate is added drop wise over a period of 30 min and the resulting mixture is stirred at rt for 2.5 h. 20 ml H2O and 130 ml AcOEt are added, the organic layer is separated and the aq. layer is washed again 2× with 100 ml AcOEt. The combined organic layer is washed with brine, dried over MgSO4 and concentrated in vacuo. The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride) to give (4-ethyl-imidazol-1-yl)-acetic acid ethyl ester and (5-ethyl-imidazol-1-yl)-acetic acid ethyl ester, respectively.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)[CH3:2].CC([O-])(C)C.[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>C1COCC1.CCOC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:6]1[CH:7]=[C:3]([CH2:1][CH3:2])[N:4]=[CH:5]1)[CH3:20].[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:4]1[C:3]([CH2:1][CH3:2])=[CH:7][N:6]=[CH:5]1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(C)C=1N=CNC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
130 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at rt for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
the aq. layer is washed again 2× with 100 ml AcOEt
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CN1C=NC(=C1)CC)=O
Name
Type
product
Smiles
C(C)OC(CN1C=NC=C1CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07977323B2

Procedure details

5.02 g (50 mmol) of 4-ethylimidazole are dissolved in 100 ml THF at rt under nitrogen. 5.9 g (52 mmol) KOtBu is added and the reaction is stirred for 2 h at rt. 6.3 ml (55 mmol) ethyl bromoacetate is added drop wise over a period of 30 min and the resulting mixture is stirred at rt for 2.5 h. 20 ml H2O and 130 ml AcOEt are added, the organic layer is separated and the aq. layer is washed again 2× with 100 ml AcOEt. The combined organic layer is washed with brine, dried over MgSO4 and concentrated in vacuo. The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride) to give (4-ethyl-imidazol-1-yl)-acetic acid ethyl ester and (5-ethyl-imidazol-1-yl)-acetic acid ethyl ester, respectively.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)[CH3:2].CC([O-])(C)C.[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>C1COCC1.CCOC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:6]1[CH:7]=[C:3]([CH2:1][CH3:2])[N:4]=[CH:5]1)[CH3:20].[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:4]1[C:3]([CH2:1][CH3:2])=[CH:7][N:6]=[CH:5]1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(C)C=1N=CNC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
130 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at rt for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
the aq. layer is washed again 2× with 100 ml AcOEt
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CN1C=NC(=C1)CC)=O
Name
Type
product
Smiles
C(C)OC(CN1C=NC=C1CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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